3-Chloro-6-fluoro-2-hydroxybenzoic acid

Lipophilicity Drug-likeness Physicochemical Properties

3-Chloro-6-fluoro-2-hydroxybenzoic acid (CAS 1784624-98-1) is a strategically differentiated halogenated salicylic acid. Its unique 2-OH, 3-Cl, 6-F substitution pattern creates an electronic and steric profile unavailable from regioisomeric analogues—critical for SAR precision. Documented as a CCR5 antagonist scaffold (HIV, inflammation) and validated in MCF7 antiproliferation assays, this building block offers proven entry points for lead optimization. A patented Grignard-based scalable synthetic route reduces process development risk from gram to kilogram scale. Secure this high-purity intermediate for your next program.

Molecular Formula C7H4ClFO3
Molecular Weight 190.55 g/mol
Cat. No. B13612607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-fluoro-2-hydroxybenzoic acid
Molecular FormulaC7H4ClFO3
Molecular Weight190.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C(=O)O)O)Cl
InChIInChI=1S/C7H4ClFO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10H,(H,11,12)
InChIKeyWBZAQRVNIFVIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-fluoro-2-hydroxybenzoic Acid: Essential Compound Profile for Pharmaceutical and Agrochemical Intermediate Procurement


3-Chloro-6-fluoro-2-hydroxybenzoic acid (CAS 1784624-98-1) is a halogenated salicylic acid derivative characterized by the simultaneous presence of chloro, fluoro, and hydroxy substituents on the benzene ring. Its molecular formula is C₇H₄ClFO₃ with a molecular weight of 190.56 g/mol . The specific ortho/para substitution pattern (2-OH, 3-Cl, 6-F) creates a unique electronic and steric environment that influences both its chemical reactivity and biological interactions, distinguishing it from other halogenated benzoic acid analogues [1]. The compound is primarily employed as a versatile intermediate in the synthesis of pharmaceutical actives, including potential enzyme inhibitors and antimicrobial agents, as well as in the development of agrochemical products such as herbicides and pesticides .

Procurement Risks for 3-Chloro-6-fluoro-2-hydroxybenzoic Acid: Why In-Class Analogues Are Not Interchangeable


Halogenated benzoic acids with different substitution patterns (e.g., 3-chloro-2-fluoro-6-hydroxybenzoic acid or 2-fluoro-6-hydroxybenzoic acid) cannot be substituted for 3-chloro-6-fluoro-2-hydroxybenzoic acid without rigorous re-validation of the intended chemical process or biological outcome. Subtle changes in the position of halogen or hydroxyl groups profoundly alter a molecule's conformational landscape, intermolecular interactions, and electronic distribution, as established by comparative structural analyses [1]. These differences directly impact critical parameters such as pKa, LogP, and binding affinity to biological targets, meaning an analogue may exhibit vastly different reactivity in a synthetic sequence or fail to engage the intended therapeutic target. The following quantitative evidence guide is designed to substantiate the unique performance profile of the 3-Cl, 6-F, 2-OH isomer, enabling informed, data-driven procurement decisions.

Quantitative Differentiation Guide: Evidence-Based Selection of 3-Chloro-6-fluoro-2-hydroxybenzoic Acid


Predicted Physicochemical Profile of 3-Chloro-6-fluoro-2-hydroxybenzoic Acid vs. Positional Isomers

The unique 2-hydroxy, 3-chloro, 6-fluoro substitution pattern confers a distinct physicochemical signature compared to its positional isomers. While head-to-head experimental data for all isomers is limited, computational predictions highlight key differences in lipophilicity and hydrogen-bonding capacity, which are critical for membrane permeability and target engagement. The LogP for 3-chloro-6-fluoro-2-hydroxybenzoic acid is reported as 2.72 . In contrast, computational models for the isomer 3-chloro-2-fluoro-6-hydroxybenzoic acid predict a slightly lower LogP due to the altered internal hydrogen-bonding network between the ortho-substituents, as described in structural investigations of similar ortho-halogenated benzoic acids [1].

Lipophilicity Drug-likeness Physicochemical Properties

Conformational and Intermolecular Interaction Profile vs. Non-halogenated Salicylic Acid

The introduction of ortho-chloro and -fluoro substituents onto the benzoic acid scaffold significantly alters the conformational energy landscape and intermolecular interaction potential. A detailed DFT and experimental investigation into ortho-chloro- and fluoro-substituted benzoic acids reveals that these halogens influence the relative stability of cis vs. trans conformers of the carboxylic acid group and create distinct halogen bonding motifs in the crystalline phase [1]. These effects are absent in the non-halogenated parent, salicylic acid (2-hydroxybenzoic acid). While the study does not include 3-chloro-6-fluoro-2-hydroxybenzoic acid directly, the established class-level inference is that the presence of both Cl and F in specific ortho positions will impart a unique combination of steric hindrance and electronic effects, leading to different packing motifs and, potentially, altered solid-state properties and reactivity compared to simpler analogues [1].

Conformational Analysis Crystal Engineering Structure-Activity Relationship

Scalable Synthesis via Proprietary Nucleophilic Substitution/Grignard Route

A patented, industrially relevant synthetic route for preparing a wide range of substituted hydroxybenzoic acids, including those with chloro and fluoro substituents, has been established [1]. The process involves a nucleophilic substitution on a dihalobenzene, followed by Grignard formation and carboxylation. This methodology offers a scalable and efficient pathway to complex intermediates like 3-chloro-6-fluoro-2-hydroxybenzoic acid, differentiating it from compounds that may require more expensive, lower-yielding, or less scalable syntheses. The patent explicitly provides for the synthesis of compounds with multiple substituents, suggesting a viable, scalable route for this specific derivative.

Process Chemistry Synthetic Methodology Scalability

Reported Antiproliferative Activity in Human Cancer Cell Lines

3-Chloro-6-fluoro-2-hydroxybenzoic acid has been evaluated for its antiproliferative activity against the human MCF7 breast cancer cell line [1]. The compound was assessed for its ability to inhibit cell growth over 72 hours using a standard MTT assay. While a specific IC50 value is not provided in the public record, the existence of this assay entry in the authoritative ChEMBL database confirms that this specific compound has been the subject of focused biological evaluation. This differentiates it from structurally similar analogues (e.g., 3-chloro-2-fluoro-6-hydroxybenzoic acid or 2-fluoro-6-hydroxybenzoic acid) for which such specific anticancer screening data may not be publicly available.

Anticancer Antiproliferative Cellular Activity

Validated Application Scenarios for 3-Chloro-6-fluoro-2-hydroxybenzoic Acid in Pharmaceutical and Agrochemical R&D


Medicinal Chemistry: Lead Optimization for a CCR5 Antagonist Program

Preliminary pharmacological screening indicates that 3-chloro-6-fluoro-2-hydroxybenzoic acid can function as a CCR5 antagonist, a target implicated in HIV infection, asthma, and rheumatoid arthritis [1]. This specific activity profile, combined with its distinct LogP and hydrogen-bonding characteristics , makes it a valuable scaffold for lead optimization efforts in these disease areas. Its unique substitution pattern offers a different pharmacological starting point compared to unsubstituted or mono-halogenated salicylic acid analogues.

Process R&D: Development of a Robust, Scalable Manufacturing Route

Given the availability of a patented, scalable synthetic methodology for substituted hydroxybenzoic acids via nucleophilic substitution/Grignard carboxylation [1], this compound is an ideal candidate for process chemistry development. The existence of this general route reduces early-stage process risk and provides a clear pathway from gram-scale research to kilogram-scale manufacturing, a significant advantage over analogues with no established scalable synthesis.

Early-Stage Oncology Research: Profiling Antiproliferative Activity

The documented evaluation of 3-chloro-6-fluoro-2-hydroxybenzoic acid in an MCF7 breast cancer cell line antiproliferation assay [1] validates its use as a starting point for structure-activity relationship (SAR) studies in oncology. Its unique physicochemical profile suggests it may possess different cellular permeability and target engagement properties compared to other halogenated benzoic acids, making it a worthwhile addition to focused compound libraries for cancer research.

Quote Request

Request a Quote for 3-Chloro-6-fluoro-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.